molecular formula C15H23NO3 B595702 TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE CAS No. 1255574-56-1

TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE

Cat. No.: B595702
CAS No.: 1255574-56-1
M. Wt: 265.353
InChI Key: ZYSSURJBUNKAFX-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE is a chemical intermediate of significant interest in medicinal chemistry, particularly in the structure-based design of protease inhibitors. Its molecular framework, which incorporates both a hydroxy group and a tert-butoxycarbonyl (Boc) protected amine, is a key feature in the development of potent therapeutic agents. Scientific research utilizes this compound as a versatile building block for constructing more complex, stereochemically defined molecules. The Boc-protected amine is a crucial functional group for efficient synthetic elongation, while the hydroxy group can serve as a handle for further derivatization or contribute to the compound's binding affinity. A primary research application for this compound and its analogs is in the development of HIV-1 protease inhibitors . Inhibitors incorporating similar hydroxyethylamine scaffolds are designed to fit within the substrate envelope of the protease enzyme, a strategy that enhances their potency against wild-type HIV-1 and multi-drug resistant (MDR) variants . The carbamate moiety in such structures is strategically important, as the carbonyl oxygen can act as a key hydrogen bond acceptor, mimicking interactions made by natural substrate peptides and established P2 ligands like tetrahydrofuran (THF) and bis-tetrahydrofuran (bis-THF) with the backbone atoms of conserved aspartate residues (e.g., Asp-29 and Asp-30) in the enzyme's active site . This ability to form critical hydrogen bonds is a fundamental mechanism of action for this class of inhibitors, making intermediates like this compound valuable for creating new inhibitors with improved resistance profiles.

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-2-phenylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,10-11-17)12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSSURJBUNKAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682151
Record name tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-56-1
Record name Carbamic acid, N-(3-hydroxy-1-methyl-1-phenylpropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Borohydride-Mediated Ketone Reduction

A widely employed method involves the reduction of tert-butyl (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol. The reaction proceeds at 10–20°C, followed by hydrolysis with aqueous sulfuric acid and neutralization with sodium hydroxide. This method yields 56% of the target alcohol after crystallization from a THF/water mixture. Key impurities include 2.6% (3S)-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane (dechlorinated byproduct) and 1.0% of the (2R,3S)-diastereomer, necessitating rigorous recrystallization for purity.

Diisobutylaluminum Hydride (DIBAH) Reduction

Alternative protocols utilize DIBAH for selective reduction. In Example 4, tert-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate is treated with DIBAH in toluene and acetone at room temperature, yielding pale-yellow crystals after extraction with ethyl acetate. Cyclohexanol additives (Example 7) further modulate reactivity, though yields remain unquantified in published data. DIBAH’s strong reducing power enables efficient ketone-to-alcohol conversion but requires anhydrous conditions and careful work-up to prevent over-reduction.

Aluminum Isopropoxide-Catalyzed Meerwein-Ponndorf-Verley Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction offers stereochemical control. A solution of tert-butyl (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone and aluminum isopropoxide in isopropyl alcohol undergoes reflux for 3 hours, achieving an 80 g yield from 100 g of starting material. Post-reaction distillation removes 50% of the solvent, followed by pH adjustment to 3.0–4.0 with acetic acid and crystallization from isopropyl alcohol. This method highlights the MPV mechanism’s advantage in retaining stereochemical integrity while avoiding racemization.

Reaction Optimization and Conditions

Solvent and Temperature Effects

ParameterSodium BorohydrideDIBAHAluminum Isopropoxide
Solvent THF/EtOHToluene/acetoneIsopropyl alcohol
Temperature 10–20°CRoom tempReflux (≈82°C)
Yield 56%Not reported80% (mass basis)

Polar aprotic solvents like THF stabilize intermediates in NaBH₄ reductions, while toluene’s low polarity suits DIBAH’s sensitivity to protic environments. Reflux conditions in the MPV method enhance reaction kinetics but demand energy-intensive heating.

Catalytic and Additive Roles

  • NaBH₄ : Requires stoichiometric amounts and pH-controlled hydrolysis to prevent side reactions.

  • DIBAH : Catalytic additives like cyclohexanol improve selectivity by coordinating to the aluminum center.

  • Aluminum isopropoxide : Acts as both catalyst and proton shuttle in the MPV mechanism, enabling reversible hydride transfer.

Stereochemical Considerations

The target compound’s stereochemistry arises from the reduction of prochiral ketones. NaBH₄ typically affords racemic mixtures unless chiral auxiliaries or enzymes direct selectivity. In contrast, DIBAH and MPV reductions exhibit higher stereoselectivity due to their mechanistic pathways:

  • DIBAH forms a rigid transition state with the ketone, favoring axial hydride delivery.

  • MPV leverages alkoxide intermediates to retain configuration during hydride transfer.

Despite these advantages, the (2R,3S)-diastereomer persists as a minor impurity (1.0%) in NaBH₄-based syntheses, underscoring the need for chiral resolution techniques.

Purification and Characterization

Crystallization Strategies

  • NaBH₄ method : Sequential washing with THF/water (1:4 v/v) and cold ethanol removes hydrophilic impurities.

  • MPV method : Reflux recrystallization in isopropyl alcohol eliminates aluminum residues and byproducts.

Analytical Data

  • Purity : Commercial batches (e.g., Sigma-Aldrich) report 95% purity via HPLC.

  • Spectroscopy : IR and NMR data confirm the Boc group (C=O stretch at 1695 cm⁻¹) and hydroxyl moiety (broad peak at δ 3.2 ppm).

Comparative Analysis of Methods

Criterion NaBH₄DIBAHAluminum Isopropoxide
Yield Moderate (56%)VariableHigh (80%)
Stereoselectivity LowModerateHigh
Operational Complexity LowHighModerate
Cost LowHighModerate

The NaBH₄ method is cost-effective but limited by moderate yields and stereochemical control. DIBAH offers better selectivity but demands stringent anhydrous conditions. The MPV approach balances yield and stereoselectivity, making it ideal for large-scale production .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Functional Differences

The following table summarizes key structural and functional differences between TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE and related compounds:

Compound Name Molecular Formula Key Substituents Biological/Functional Notes
This compound (Target) (Inferred: ~C₁₅H₂₁NO₃) Phenyl, hydroxyl, tert-butyl, carbamate Potential enzyme modulation via tert-butyl group; hydroxyl enhances solubility and binding .
tert-Butyl 4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-ylcarbamate Not provided Cyclobutyl, amino, hydroxyl, carbamate Bulkier cyclobutyl group may reduce solubility; amino group increases reactivity vs. hydroxyl .
TERT-BUTYL 4-CHLORO-3-HYDROXYPYRIDIN-2-YLCARBAMATE C₁₀H₁₃ClN₂O₃ Pyridine ring, chlorine, hydroxyl, carbamate Chlorine enhances electronegativity; pyridine improves polarity and metabolic stability .
TERT-BUTYL PHENYLCARBAMATE Not provided Phenyl, carbamate (simpler structure) Lacks hydroxyl and butan chain; higher lipophilicity may limit solubility .
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ Pyrrolidine, methoxyphenyl, hydroxymethyl Methoxy group increases electron density; pyrrolidine enhances conformational flexibility .
2.2. Metabolic and Enzymatic Interactions
  • Target Compound: The tert-butyl group may mimic the behavior of antioxidants like BHA (tert-butyl hydroxyanisole), which elevate glutathione S-transferase (GST) activity, enhancing detoxification of electrophilic intermediates .
  • 4-Chloro-3-Hydroxypyridin Analogs : The chlorine substituent could slow oxidative metabolism, extending half-life, while the pyridine ring may engage in π-π stacking with enzymes or receptors .
2.3. Physicochemical Properties and Stability
  • Lipophilicity : The target compound’s hydroxyl group balances the tert-butyl group’s lipophilicity, improving aqueous solubility relative to TERT-BUTYL PHENYLCARBAMATE .
  • Storage Stability : Compounds like the pyrrolidine derivative () are stable at room temperature, whereas chlorine-containing analogs () may require controlled environments due to higher reactivity .

Biological Activity

Tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate (CAS: 1255574-56-1) is a compound that has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Molecular Formula: C15H23NO3
Molar Mass: 265.35 g/mol
IUPAC Name: tert-butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate
InChI Key: ZYSSURJBUNKAFX-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the modulation of various biological pathways, making it a valuable tool in drug discovery and development .

1. Enzyme Inhibition Studies

This compound has been employed in research aimed at understanding enzyme-substrate interactions. It serves as a model compound in drug metabolism studies, allowing researchers to explore its role in the development of enzyme inhibitors .

2. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that combinations of related compounds can significantly inhibit the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in cell lines stimulated with lipopolysaccharides .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that the compound effectively inhibited certain enzymatic activities, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Anti-inflammatory Effects

In another study, researchers evaluated the anti-inflammatory effects of this compound in vitro using RAW264.7 macrophage cells. The findings indicated that this compound reduced the expression levels of Cox2 and TNFα when cells were stimulated with inflammatory agents, highlighting its potential for treating inflammatory diseases.

Comparative Analysis

Compound NameMolar Mass (g/mol)Biological ActivityNotes
Tert-butyl 4-hydroxy-2-phenylbutan-2-ycarbamate265.35Enzyme inhibition, anti-inflammatoryModel for drug metabolism studies
BHT (Butylated Hydroxytoluene)220.34Antioxidant, anti-inflammatoryCommonly used in food preservation
BHA (Butylated Hydroxyanisole)180.24Antioxidant, anti-inflammatorySimilar applications as BHT

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate?

Methodological Answer:
Optimization hinges on:

  • Reagent Selection : Use tert-butoxycarbonyl (Boc) protecting groups to shield reactive amines during multi-step syntheses. For example, tert-butyl carbamates are often introduced via reactions with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
  • Temperature Control : Maintain low temperatures (0–5°C) during carbamate formation to minimize side reactions like hydrolysis or undesired nucleophilic substitutions .
  • Purification : Chromatography or crystallization (e.g., using ethyl acetate/hexane mixtures) ensures high purity, as residual reagents can interfere with downstream reactions .

Basic: How does the tert-butyl carbamate group influence the stability and reactivity of intermediates in multi-step syntheses?

Methodological Answer:
The tert-butyl carbamate group:

  • Enhances Stability : Its steric bulk protects amines from oxidation or nucleophilic attack, critical in acidic or high-temperature environments .
  • Facilitates Deprotection : Cleavage under mild acidic conditions (e.g., HCl in dioxane) avoids degradation of sensitive functional groups, enabling sequential transformations .
  • Improves Solubility : The hydrophobic tert-butyl group increases solubility in organic solvents, aiding reaction homogeneity .

Advanced: What strategies are effective for controlling stereochemistry during the formation of the carbamate group in tert-butyl derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal complexes) to induce enantioselectivity. For example, proline-derived catalysts have been used in Mannich reactions to generate chiral β-amino carbonyl intermediates .
  • Stereospecific Protecting Groups : Utilize chiral auxiliaries or enantiopure starting materials to direct carbamate formation. Evidence from fluorophenyl derivatives shows that steric effects from substituents (e.g., 4-fluorophenyl) can bias reaction pathways .
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate desired enantiomers early in the synthesis .

Advanced: How do electron-withdrawing/donating substituents on the phenyl ring affect the reaction kinetics of tert-butyl carbamate derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Substituents like fluorine (e.g., 4-fluorophenyl) increase electrophilicity at the carbamate carbonyl, accelerating nucleophilic attacks (e.g., amidation) but risking over-reactivity in acidic conditions .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups decrease electrophilicity, slowing reactions but improving stability. For instance, 4-methoxycyclohexyl derivatives require longer reaction times for Boc deprotection .
  • Experimental Validation : Use Hammett plots to correlate substituent effects with reaction rates. Kinetic studies under controlled pH and temperature are critical .

Data Contradiction: How should researchers resolve discrepancies in reported yields for similar tert-butyl carbamate syntheses?

Methodological Answer:

  • Conditional Analysis : Compare solvent systems (e.g., THF vs. DCM), bases (e.g., triethylamine vs. DMAP), and stoichiometry. For example, excess Boc₂O may improve yields in sterically hindered systems .
  • Intermediate Characterization : Use NMR or LC-MS to identify side products (e.g., hydrolyzed intermediates or dimerization byproducts) that reduce yields .
  • Reproducibility Checks : Replicate protocols with strict control of moisture and oxygen levels, as tert-butyl carbamates are sensitive to hydrolysis .

Advanced: What mechanistic insights explain the regioselectivity observed in tert-butyl carbamate reactions with heteroaromatic systems?

Methodological Answer:

  • Nucleophilic Preferences : Pyrimidine or pyridine derivatives react preferentially at electron-deficient positions. For example, 2-chloro-5-iodopyrimidine targets the 4-amino group in cyclohexylmethyl carbamates due to electronic and steric factors .
  • Computational Modeling : DFT calculations predict charge distribution and transition states to rationalize regioselectivity. Studies on pyrrolo[2,3-b]pyridine systems highlight N-alkylation vs. O-alkylation pathways .
  • Experimental Probes : Isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects (KIEs) can validate proposed mechanisms .

Basic: What analytical techniques are critical for confirming the structural integrity of tert-butyl carbamate intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and carbamate carbonyl signals (~150–155 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, particularly for isomers or diastereomers .
  • X-ray Crystallography : Resolves absolute stereochemistry in chiral derivatives, as demonstrated in studies of β-amino carbonyl compounds .

Advanced: How can researchers leverage tert-butyl carbamates in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Orthogonal Protection : Combine Boc with Fmoc groups for sequential deprotection. Boc is acid-labile, while Fmoc is base-sensitive, enabling controlled elongation .
  • Linker Design : Attach carbamates to resin via acid-cleavable linkers (e.g., Wang resin) to facilitate release of peptides without side-chain degradation .
  • Automation Compatibility : Optimize deprotection cycles (e.g., TFA exposure time) to balance efficiency and resin stability .

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